Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about, Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate, is a complex organic molecule .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a benzo[e]indolium core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with various groups, including a sulfonate group, which contributes to the compound’s solubility in water .Physical And Chemical Properties Analysis
The compound has a molecular weight of 849.49 . It’s a solid at room temperature and is likely soluble in water due to the presence of the sulfonate groups .Scientific Research Applications
Optical Applications : A study focused on the molecular structure and properties of a substance closely related to the mentioned sodium compound, which exhibited maximum absorption in the near-infrared region, suggesting its potential application in optical devices (Shahab et al., 2015).
Polarizing Films : Another research introduced polarizing films using a dichroic dye based on this sodium compound, demonstrating high polarizing efficiencies and photostability, indicating its utility in creating polarizing films for various applications (Almodarresiyeh et al., 2016).
Aggregation Behavior in Solutions : The aggregation behavior of a closely related Indocyanine Cy5 dye in aqueous solutions was studied, revealing insights into the structural transformation of dye aggregates. This is important for applications in bioimaging and sensing (v Berlepsch & Böttcher, 2015).
Cancer Detection : A study developed a water-soluble near-infrared dye for cancer detection, highlighting the potential of such compounds in the development of molecular-based beacons for early cancer detection (Pham et al., 2005).
Photochemical Stability : Research into the surface activities of various anionic Gemini surfactants, which include derivatives of this sodium compound, provided insights into their potential applications in surfactant and detergent formulations (Hu et al., 2016).
Dye-sensitized Solar Cells : Another study explored the use of carboxylated cyanine dyes, related to the sodium compound, to improve the photoelectric conversion efficiency of dye-sensitized solar cells, suggesting its application in renewable energy technologies (Wu et al., 2009).
Water-Soluble Derivatives for Sleep Aid : Research synthesized a new melatonin sulfonate derivative with high water solubility and low toxicity, demonstrating its potential as a sleep aid drug (Zhang et al., 2020).
Polymer Synthesis : A study on the synthesis of water-soluble polymers having indole fragments in the polymer chain, which are structurally related to the sodium compound, explored their potential applications in polymer science (Samsoniya et al., 1994).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49ClN2O6S2.Na/c1-44(2)39(47(27-9-11-29-55(49,50)51)37-23-19-31-13-5-7-15-35(31)41(37)44)25-21-33-17-18-34(43(33)46)22-26-40-45(3,4)42-36-16-8-6-14-32(36)20-24-38(42)48(40)28-10-12-30-56(52,53)54;/h5-8,13-16,19-26H,9-12,17-18,27-30H2,1-4H3,(H-,49,50,51,52,53,54);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNUVHLCVJYSKU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CC4)Cl)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48ClN2NaO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724656 |
Source
|
Record name | Sodium 4-{2-[2-(2-chloro-3-{2-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-3-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl}butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
CAS RN |
162093-45-0 |
Source
|
Record name | Sodium 4-{2-[2-(2-chloro-3-{2-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-3-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl}butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.